molecular formula C22H18N2O B14696462 2,5,5-Triphenyl-4-methoxyimidazole CAS No. 24133-93-5

2,5,5-Triphenyl-4-methoxyimidazole

Cat. No.: B14696462
CAS No.: 24133-93-5
M. Wt: 326.4 g/mol
InChI Key: CCUVUSXMNYGDHJ-UHFFFAOYSA-N
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Description

2,5,5-Triphenyl-4-methoxyimidazole ( 24133-93-5) is a substituted imidazole derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C 22 H 18 N 2 O and a molecular weight of 326.39 g/mol, this compound serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules . Its structural features, characterized by three phenyl groups and a methoxy substituent on the imidazole core, make it a valuable precursor for further chemical functionalization. The compound has been identified as a notable natural product, isolated from the leaf ethanolic extract of the medicinal plant Gynochthodes umbellata , where it was found to be one of the major constituents, representing 10.87% of the extract as determined by GC-MS analysis . This natural occurrence highlights its relevance in phytochemical research and the study of plant-derived bioactive compounds. Researchers investigating structure-activity relationships (SAR) of nitrogen-containing heterocycles value this compound due to the proven pharmacological versatility of the triphenylimidazole core. Related 2,4,5-triphenylimidazole (lophine) derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, anti-inflammatory, and analgesic properties . These compounds are also of interest in materials science, particularly in the study of chemiluminescent systems . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24133-93-5

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,4,4-triphenylimidazole

InChI

InChI=1S/C22H18N2O/c1-25-21-22(18-13-7-3-8-14-18,19-15-9-4-10-16-19)24-20(23-21)17-11-5-2-6-12-17/h2-16H,1H3

InChI Key

CCUVUSXMNYGDHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic Elucidation of 2,5,5 Triphenyl 4 Methoxyimidazole Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of individual atoms within a molecule.

¹H NMR Analysis:

The ¹H NMR spectrum of a substituted imidazole (B134444) will display distinct signals for the protons on the phenyl rings and the methoxy (B1213986) group. For a compound like 2,5,5-Triphenyl-4-methoxyimidazole, the aromatic protons would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The integration of these signals would correspond to the total number of aromatic protons. The methoxy group protons (-OCH₃) are expected to present as a sharp singlet further upfield, typically in the range of 3.8 to 4.0 ppm.

For comparative purposes, the ¹H NMR spectrum of the related compound 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole shows a singlet for the methoxy protons at approximately 3.83 ppm and a complex multiplet for the aromatic protons between 6.89 and 7.92 ppm researchgate.net.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the imidazole ring carbons, the phenyl ring carbons, and the methoxy carbon. The carbons of the imidazole ring are typically observed in the range of 115 to 145 ppm. The C4 carbon bearing the methoxy group would be significantly influenced by the oxygen atom, and the C2 and C5 carbons attached to the phenyl groups would also have characteristic chemical shifts. The quaternary C5 carbon, bonded to two phenyl groups, would likely appear in the more downfield region of the sp² carbons. The phenyl carbons would resonate in the aromatic region (approximately 125-140 ppm), with the ipso-carbons (the carbons directly attached to the imidazole ring) showing distinct shifts. The methoxy carbon is expected to appear as a single peak in the upfield region, typically around 55-60 ppm.

As a reference, the ¹³C NMR data for 2,4,5-triphenyl-1H-imidazole shows signals for the imidazole carbons at approximately 145.5 ppm, 137.1 ppm, and 135.2 ppm spectrabase.com. The introduction of a methoxy group at the C4 position would be expected to shift the signal of this carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.0 - 8.5 (m)125 - 140
Methoxy-H3.8 - 4.0 (s)-
Imidazole-C-115 - 145
Methoxy-C-55 - 60

Note: These are predicted values based on the analysis of structurally similar compounds. 's' denotes a singlet and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy):

A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships within a molecule. For this compound, COSY would be instrumental in assigning the protons within each of the three phenyl rings by showing correlations between adjacent aromatic protons. No cross-peaks would be expected for the isolated methoxy singlet.

HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connections between the different structural fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations between the methoxy protons and the C4 carbon of the imidazole ring.

Correlations between the protons of the phenyl rings and the C2 and C5 carbons of the imidazole ring, confirming the substitution pattern.

Correlations between the aromatic protons and other carbons within the same phenyl ring, aiding in their specific assignment.

While direct 2D NMR data for the target molecule is not available, the general principles of these techniques are universally applicable for structural elucidation researchgate.netresearchgate.net.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-N and C=N bonds of the imidazole ring, the C-O bond of the methoxy group, and the various vibrations of the phenyl rings.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C aromatic stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C=N stretching (imidazole): Around 1580-1620 cm⁻¹.

C-N stretching (imidazole): In the range of 1250-1350 cm⁻¹.

C-O stretching (methoxy): A strong band around 1050-1250 cm⁻¹.

For comparison, the FTIR spectrum of the related 2,4,5-triphenyl-1H-imidazole shows characteristic peaks for aromatic C-H stretching around 3037 cm⁻¹, C=N stretching at 1600 cm⁻¹, and C=C aromatic stretching at 1502, 1487, and 1460 cm⁻¹ spectrabase.com.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch> 3000
C=C aromatic stretch1450 - 1600
C=N stretch (imidazole)1580 - 1620
C-N stretch (imidazole)1250 - 1350
C-O stretch (methoxy)1050 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₂₂H₁₈N₂O, which corresponds to a molecular weight of 326.39 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 326.

The fragmentation of the molecular ion would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for substituted imidazoles include the cleavage of the substituent groups. For this compound, potential fragmentation could involve the loss of a methyl radical (CH₃•) from the methoxy group to give a fragment at m/z 311, or the loss of a methoxy radical (CH₃O•) to give a fragment at m/z 295. Cleavage of the phenyl groups is also possible. The study of fragmentation patterns of various organic molecules provides a basis for these predictions nih.govacs.org.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. The imidazole ring and the three phenyl rings in this compound constitute a significant chromophoric system.

Substituted imidazoles typically exhibit absorption maxima in the UV region. For instance, some imidazole derivatives show absorption peaks around 295 nm and 380 nm researchgate.net. The exact position and intensity of the absorption bands are influenced by the substitution pattern and the solvent used. The presence of the methoxy group, an auxochrome, on the imidazole ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted triphenylimidazole.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure data for this compound is readily available, analysis of related structures provides valuable insights. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole has been reported, revealing the planarity of the imidazole and phenyl rings and the torsion angles between them nih.gov. A hypothetical crystal structure of this compound would likely show the three phenyl rings arranged in a non-coplanar fashion around the central imidazole core due to steric hindrance. The methoxy group would be positioned on the C4 carbon of the imidazole ring.

Computational Chemistry and Theoretical Modeling of 2,5,5 Triphenyl 4 Methoxyimidazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. A typical study on a triphenyl-imidazole derivative would employ a functional, such as B3LYP, paired with a basis set (e.g., 6-31G(d,p) or higher) to perform calculations. researchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals to quantify electron delocalization, also known as hyperconjugation. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For substituted imidazoles, MEP analysis consistently reveals that the nitrogen atoms of the imidazole (B134444) ring are primary sites for electrophilic interaction due to the presence of lone pair electrons, making them nucleophilic centers. In the case of 2,5,5-Triphenyl-4-methoxyimidazole, the nitrogen atoms would be expected to exhibit a negative electrostatic potential. The methoxy (B1213986) group (-OCH3) attached to the imidazole ring is an electron-donating group, which would further increase the electron density and the negative potential around the imidazole ring, particularly at the nitrogen atoms.

A hypothetical MEP map for this compound would likely show the following features:

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Imidazole Nitrogen AtomsNegative (Red/Yellow)Susceptible to electrophilic attack
Methoxy Oxygen AtomNegative (Red/Yellow)Potential site for electrophilic attack and hydrogen bonding
Phenyl Rings (π-system)Negative (Red/Yellow)Susceptible to electrophilic aromatic substitution
Phenyl Ring Hydrogen AtomsPositive (Blue)Potential sites for nucleophilic interaction
Imidazole Ring Carbon AtomsVaried (Green/Slightly Positive)Less reactive compared to nitrogen atoms

This theoretical distribution of electrostatic potential allows for the prediction of how this compound might interact with other molecules, guiding the synthesis of new derivatives and the study of its potential biological activity.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the formation of substituted imidazoles. The synthesis of polysubstituted imidazoles often proceeds through multi-component reactions, such as the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source.

A plausible synthetic route that could be modeled involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), an appropriate aldehyde, and a source of ammonia, in the presence of a methoxy-donating reagent or by starting with a methoxy-substituted precursor. DFT calculations could help in understanding the step-by-step mechanism, including:

Formation of the diimine intermediate: The initial condensation of the dicarbonyl compound with ammonia.

Addition of the aldehyde component: The subsequent reaction with the aldehyde to form a key intermediate.

Cyclization and oxidation: The intramolecular cyclization followed by an oxidation step to yield the aromatic imidazole ring.

Furthermore, theoretical models can predict the regioselectivity and stereoselectivity of such reactions, which is crucial when dealing with unsymmetrical precursors. The electronic effects of the phenyl and methoxy substituents would play a significant role in directing the reaction pathway, and these effects can be quantified through computational analysis.

While specific theoretical studies on the reaction mechanism for this compound are not available, the general principles derived from computational studies of other substituted imidazoles suggest that the reaction would proceed through a series of well-defined intermediates and transition states, the energies of which could be calculated to predict the most favorable reaction pathway.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard reference. For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the phenyl groups, the methoxy group, and the imidazole ring.

A table of predicted ¹³C NMR chemical shifts for a hypothetical this compound, based on general knowledge of similar structures, might look as follows:

Atom TypePredicted Chemical Shift Range (ppm)
Imidazole C2145-155
Imidazole C4135-145
Imidazole C5130-140
Phenyl C (ipso, attached to imidazole)130-140
Phenyl C (ortho, meta, para)120-130
Methoxy C55-65

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations can help in assigning the various peaks observed in an experimental IR spectrum to specific vibrational modes, such as stretching, bending, and rocking of different functional groups. For this compound, key predicted vibrational frequencies would include:

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (methoxy)2850-2960
C=N stretching (imidazole)1600-1650
C=C stretching (aromatic)1450-1600
C-O stretching (methoxy)1000-1300

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the presence of multiple chromophores (the imidazole ring and the three phenyl groups) would lead to complex UV-Vis spectra with multiple absorption bands, likely in the UV region, corresponding to π-π* and n-π* electronic transitions. The methoxy group, as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted triphenylimidazole.

Chemical Reactivity and Transformation Pathways of 2,5,5 Triphenyl 4 Methoxyimidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring and Phenyl Moieties

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature, surpassing the reactivity of other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net In unsubstituted imidazole, electrophilic substitution preferentially occurs at the C4 and C5 positions. globalresearchonline.netnih.gov However, in 2,5,5-triphenyl-4-methoxyimidazole, these positions are already occupied. Consequently, electrophilic attack on the imidazole ring would likely be directed to the C2 position, though this is generally less favored. globalresearchonline.net

The phenyl rings attached to the imidazole core also represent potential sites for electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions would be influenced by the imidazole ring acting as a substituent. The electronic nature of the imidazole ring—whether it acts as an activating or deactivating group—and its directing influence (ortho-, para-, or meta-) would be critical. Theoretical studies on related aryl-substituted imidazoles suggest that the imidazole ring's effect is complex and can be influenced by the reaction conditions and the nature of the electrophile.

Nucleophilic Reactions and Anionic Intermediates

Nucleophilic substitution on the imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net The methoxy (B1213986) group at the C4 position in this compound is an electron-donating group, which would further disfavor direct nucleophilic attack on the imidazole ring.

However, the pyrrole-type nitrogen (N-1) possesses an acidic proton, and its deprotonation by a strong base can readily form an anionic intermediate. researchgate.net This imidazolide (B1226674) anion is a potent nucleophile and serves as a key intermediate for various functionalization reactions. For instance, in the synthesis of 1-substituted 2,4,5-triphenyl-imidazole derivatives, the imidazole is first treated with a base like sodium hydride in DMF to generate the corresponding anion, which then reacts with an electrophile. researchgate.net This approach is expected to be applicable to this compound as well, allowing for the introduction of various substituents at the N-1 position.

The table below summarizes the expected reactivity of this compound towards nucleophiles and the formation of anionic intermediates based on the reactivity of similar imidazole derivatives.

Reaction TypeReactivityInfluencing Factors
Direct Nucleophilic Attack on Imidazole Ring LowElectron-donating methoxy group deactivates the ring towards nucleophilic attack.
Formation of Anionic Intermediate HighThe N-H proton is acidic and can be readily abstracted by a strong base.
Reactivity of Anionic Intermediate HighThe resulting imidazolide anion is a strong nucleophile.

N-Alkylation and Quaternization Reactions

N-alkylation is a common and important reaction for imidazoles, leading to the formation of N-substituted derivatives. This reaction typically proceeds via the nucleophilic attack of the pyridine-type nitrogen (N-3) on an alkyl halide or another alkylating agent. youtube.com Alternatively, the imidazole can be deprotonated first to form the more nucleophilic imidazolide anion, which then reacts with the alkylating agent. asianpubs.org The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. youtube.com

Quaternization of imidazoles involves the alkylation of both nitrogen atoms, resulting in the formation of a cationic imidazolium (B1220033) salt. A new imidazolium salt, 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid, has been synthesized from 2,4,5-triphenyl-1H-imidazole and p-toluenesulfonic acid. sctunisie.org This indicates that the nitrogen atoms in the triphenyl-substituted imidazole ring are sufficiently nucleophilic to undergo quaternization. It is plausible that this compound could undergo similar N-alkylation and quaternization reactions, although the steric hindrance from the two phenyl groups at the C5 position might influence the reaction rates.

The following table outlines the key aspects of N-alkylation and quaternization reactions for imidazole derivatives.

ReactionDescriptionExample
N-Alkylation Introduction of an alkyl group onto a nitrogen atom of the imidazole ring.Reaction of 2,4,5-triphenyl-1H-imidazole with ethyl chloroacetate (B1199739) in the presence of K2CO3. asianpubs.org
Quaternization Formation of a cationic imidazolium salt by alkylation of both nitrogen atoms.Synthesis of 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid. sctunisie.org

Photoinduced and Thermally Induced Transformations (e.g., Photoisomerization)

Substituted imidazoles, particularly those with extensive aromatic substitution, can exhibit interesting photochemical and thermal behaviors. Lophine (2,4,5-triphenyl-1H-imidazole) is a well-known example, exhibiting chemiluminescence, and its dimers are known to be photochromic and thermochromic. nih.gov This suggests that the triphenylimidazole scaffold can absorb light and undergo reversible structural changes upon heating or irradiation.

Influence of Substituents on Reaction Selectivity and Efficiency

The substituents on the imidazole ring—three phenyl groups and a methoxy group—exert a profound influence on the reactivity, selectivity, and efficiency of chemical transformations.

Electronic Effects : The methoxy group at the C4 position is a strong electron-donating group through resonance. This increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. stackexchange.comnih.gov Conversely, electron-withdrawing groups on the phenyl rings, such as a nitro group, have been shown to facilitate certain reactions. rsc.org

Steric Effects : The three bulky phenyl groups create significant steric hindrance around the imidazole core. The two phenyl groups at the C5 position would particularly hinder the approach of reagents to the adjacent N-1 and C-4 positions. This steric crowding can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C2 position or the N-3 nitrogen.

The following table summarizes the expected influence of the substituents on the reactivity of this compound.

SubstituentPositionElectronic EffectSteric EffectOverall Impact on Reactivity
Methoxy C4Electron-donatingModerateActivates towards electrophilic attack, deactivates towards nucleophilic attack.
Phenyl C2Electron-withdrawing (inductive), can be electron-donating/withdrawing (resonance)HighSignificant steric hindrance, influences regioselectivity.
Phenyl (x2) C5Electron-withdrawing (inductive), can be electron-donating/withdrawing (resonance)Very HighMajor steric hindrance at C4, C5, and N-1 positions.

Advanced Materials Science Applications of 2,5,5 Triphenyl 4 Methoxyimidazole and Analogues

Optoelectronic Materials

The triphenylimidazole scaffold is a cornerstone for designing novel organic materials for electronic and photonic applications due to its excellent charge transport capabilities and high photoluminescence quantum yields.

Triphenylimidazole derivatives are extensively investigated for their utility in OLEDs, serving as both light-emitting dopants and host materials in the emissive layer. Their performance is intrinsically linked to their molecular structure, which governs their emission color, efficiency, and stability.

One study investigated a donor–π–acceptor (D–π–A) type molecule, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, where the triphenylimidazole unit acts as the donor. rsc.org This compound, when used as the emitting layer in an OLED, demonstrated solid-state emission and achieved an average luminance of 450 cd/m². rsc.org The device performance highlights the potential of triphenylimidazole-based luminophores in solid-state lighting and display technologies. rsc.org

Furthermore, triphenylimidazole moieties have been incorporated into polymer backbones to create highly fluorescent polyimides. nih.govlookchem.com These materials often exhibit blue luminescence, a crucial color for full-color displays and white lighting applications. nih.gov The bulky nature of the triphenylimidazole pendant groups can effectively prevent fluorescence quenching in the solid state by inhibiting intermolecular π–π stacking. researchgate.net For instance, polyimides derived from cycloaliphatic dianhydrides and triphenylimidazole-containing diamines have been shown to emit in the blue region of the visible spectrum. nih.govlookchem.com

In addition to being emitters, the high triplet energy and good charge carrier mobilities of imidazole (B134444) derivatives make them suitable as host materials for phosphorescent OLEDs (PhOLEDs). ep2-bayreuth.dersc.orgrsc.org A good host material must have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer and prevent back-transfer. ep2-bayreuth.de Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and creating a wide recombination zone within the emissive layer, leading to high device efficiencies and reduced efficiency roll-off at high brightness. rsc.orgrsc.org While specific data on 2,5,5-triphenyl-4-methoxyimidazole as a host is limited, related structures like 1,3,5-triazine (B166579) derivatives linked to carbazole (B46965) moieties have demonstrated excellent performance as bipolar hosts in blue and green PhOLEDs. rsc.org

Table 1: Performance of an OLED Device Using a Triphenylimidazole-Based Emitter

Emitting MaterialDevice Luminance (cd/m²)Emission ColorSource(s)
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile450 (average)Yellow-Green (Solid State) rsc.org

A critical component for achieving high-performance OLEDs is the use of dedicated charge transport layers. semanticscholar.org Electron Transporting Materials (ETMs) facilitate the injection of electrons from the cathode and their transport to the emissive layer, where they recombine with holes to generate light. semanticscholar.org Nitrogen-containing heterocyclic compounds, including imidazole, triazole, and triazine derivatives, are widely recognized as effective ETMs due to their electron-deficient nature. researchgate.netsemanticscholar.orgnih.gov

The imidazole core's intrinsic electron-accepting properties make it a suitable building block for ETMs. researchgate.net Materials like 2,2',2"-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) are standard ETMs used in OLEDs. The electron mobility of these materials is a key parameter determining device efficiency. For example, a bistriazole derivative, BTBP, was shown to have an electron mobility of 5.8 × 10⁻⁵ cm²·V⁻¹·s⁻¹, which was higher than its hole mobility, indicating its suitability for electron transport. nih.gov

Recent advancements have employed machine learning techniques to screen vast libraries of virtual compounds to identify novel ETMs with optimal properties. In one such study, triazine-based derivatives were screened from a library of over 3.6 million compounds, leading to the synthesis of new ETMs that enhanced both the current efficiency and the operational lifetime of OLED devices. nih.govresearchgate.net Although specific experimental data for this compound as an ETM is not available, its structural similarity to other high-performing nitrogen-rich heterocyclic ETMs suggests its potential for this application.

Two-Photon Absorption (2PA) Materials and Nonlinear Optics (NLO)

Materials with strong two-photon absorption (2PA) are in high demand for applications such as 3D microfabrication, optical data storage, bio-imaging, and photodynamic therapy. 2PA is a nonlinear optical (NLO) process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This requires high-intensity light, such as that from a pulsed laser.

Triphenylimidazole derivatives have emerged as promising scaffolds for 2PA chromophores. Research on tripodal push-pull chromophores with a 1-methyl-2,4,5-triphenyl-1H-imidazole central donor has demonstrated significant 2PA cross-section (δ₂PA) values. By attaching various peripheral electron-accepting groups to the triphenylimidazole core, the NLO properties can be tuned. Extended chromophores from this family have shown 2PA cross-section values as high as 521 GM (Goeppert-Mayer units), which is a respectable value for organic dyes. google.com

Table 2: Two-Photon Absorption Properties of Triphenylimidazole-Based Chromophores

Chromophore StructureMax. 2PA Cross-Section (δ₂PA) (GM)Figure-of-Merit (ΦF × δ₂PA) (GM)Source(s)
Tripodal Imidazole-centered D–(π–A)₃Up to 521~190 google.com

The design of these molecules often follows a donor-π-acceptor (D-π-A) motif, where the triphenylimidazole acts as the electron-donating core. Upon excitation, a centrifugal charge transfer occurs from the central imidazole to the acceptor units located at the periphery of the molecule. google.com This intramolecular charge transfer is fundamental to achieving large 2PA cross-sections.

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a low-cost alternative to conventional silicon-based photovoltaic devices. The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for absorbing light and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂).

Imidazole derivatives have been explored as components in organic dyes for DSSCs. Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the potential of triphenylamine-imidazole-based dyes. researchgate.net These studies compare different molecular architectures, such as a D-π-A (Donor-π-Acceptor) design versus a D-D'-π-A design, where two different donor units are present. The results indicate that dyes with a D-D'-π-A structure, incorporating a triphenylamine-imidazole donor complex, are promising candidates for efficient sensitizers. researchgate.net The inclusion of the additional donor was found to favorably modify key parameters like the light-harvesting efficiency (LHE), free energy of injection, and excited-state lifetime, all of which are crucial for high-performance DSSCs. researchgate.net

Additionally, imidazole derivatives can be used as additives in the electrolyte of DSSCs to improve device performance and stability. google.com While extensive experimental work on this compound as a primary sensitizer (B1316253) is not yet prevalent, the theoretical and preliminary findings for related structures underscore the potential of the triphenylimidazole platform in the field of solar energy conversion. researchgate.netmdpi.com

Photochromic and Related Chromic Materials

Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. This property is utilized in applications like smart windows, optical data storage, and molecular switches.

The triphenylimidazole scaffold is famously associated with photochromism through the hexaarylbiimidazole (HABI) system. The dimer of the 2,4,5-triphenylimidazolyl radical is a photochromic molecule. google.comchemistry-online.com Upon exposure to ultraviolet or sunlight, the colorless or pale yellow HABI dimer cleaves homolytically to form two intensely colored triphenylimidazolyl radicals. google.com This colored state is stable in the presence of the light source. When the light is removed, the radicals recombine to reform the colorless dimer, completing the reversible cycle. google.comchemistry-online.com

This photochromic behavior can be tuned by adding substituents to the phenyl rings of the triphenylimidazole core. google.com The stability of the radical and the color of the photo-induced state can be modified, making these systems adaptable for various applications. For instance, diarylethenes containing a thiophene-imidazole core have been synthesized and shown to exhibit significant photochromism, leading to fluorescence "turn-off" properties upon photocyclization. researchgate.net This switching behavior makes them suitable for use as fluorescent probes and in molecular logic gates.

Structure-Performance Relationships in Advanced Materials

The performance of materials based on this compound and its analogues is deeply rooted in their molecular structure. Understanding the relationship between structure and properties is paramount for designing new materials with tailored functionalities.

In Optoelectronics: For OLED applications, the substitution pattern on the triphenylimidazole core significantly influences the emission properties. In a study of isomeric triphenylimidazole-benzophenone derivatives, the connection position (meta vs. para) was found to alter the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the emission characteristics. rsc.org Similarly, modifying substituents on the carbazole donor in carbazole-π-imidazole emitters can prevent or promote intramolecular charge transfer (ICT), which in turn tunes the emission color from blue to deeper blue. rsc.org The introduction of bulky groups, such as in triphenylimidazole-containing polyimides, is a key strategy to reduce solid-state quenching and enhance photoluminescence by preventing π-π stacking. nih.govlookchem.com

In Chromic Materials: The photophysical response of triphenylimidazole derivatives is highly sensitive to their environment and structure. A D-π-A compound based on triphenylimidazole exhibited positive solvatochromism, meaning its fluorescence emission shifted to longer wavelengths in more polar solvents. rsc.org This same compound also acted as a pH-responsive fluorescent switch, with its emission wavelength changing reversibly with the addition of acid or base. rsc.org This sensitivity stems from changes in the molecular conformation and electronic structure in response to external stimuli.

Future Research Directions and Unexplored Avenues for 2,5,5 Triphenyl 4 Methoxyimidazole

Development of Novel Synthetic Strategies

The primary challenge in studying this compound is its synthesis. While multi-component reactions are a hallmark of imidazole (B134444) synthesis, achieving the specific substitution pattern of 2,5,5-Triphenyl-4-methoxyimidazole requires a dedicated and innovative approach. Future research should focus on:

Adapting Multi-Component Reactions: The classic Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a cornerstone for creating 2,4,5-trisubstituted imidazoles. scispace.com A potential, yet challenging, strategy would involve a four-component reaction or a stepwise approach. A key obstacle would be the regioselective introduction of the methoxy (B1213986) group onto the imidazole core, a transformation that is not straightforward.

Stepwise Synthesis: A more controlled, albeit longer, route could involve the construction of the imidazole ring first, followed by sequential C- and N-phenylation and methoxylation. Research into direct C-H activation and functionalization of the imidazole scaffold could provide a more elegant and efficient pathway. youtube.com For instance, sequential lithiation and derivatization has been used to create substituted imidazoles. youtube.com

Novel Catalytic Systems: The use of green and reusable catalysts, such as diethyl ammonium (B1175870) hydrogen phosphate, has been shown to be effective for the synthesis of other triphenylimidazole derivatives. researchgate.net Investigating similar Brønsted acidic ionic liquids or other organometallic catalysts could lead to a high-yield, environmentally benign synthesis of the target molecule. scispace.com

A successful synthesis would require rigorous purification and would be the gateway to all further studies.

Advanced Spectroscopic Characterization Techniques

Once synthesized, unequivocally confirming the structure of this compound is paramount. A suite of advanced spectroscopic techniques will be essential:

Mass Spectrometry (MS): High-resolution mass spectrometry will be needed to confirm the exact molecular weight and elemental composition of the compound, ensuring the correct molecular formula.

Infrared (IR) and UV-Visible Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy will identify the characteristic vibrational modes of the functional groups present, such as C-O stretching for the methoxy group and C=N stretching of the imidazole ring. researchgate.net UV-Visible spectroscopy can provide initial insights into the electronic transitions within the conjugated system. researchgate.net

Single-Crystal X-ray Diffraction: The gold standard for structural elucidation is single-crystal X-ray diffraction. Obtaining a suitable crystal would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the phenyl rings relative to the imidazole core. This is particularly important for understanding the steric effects of the gem-diphenyl group at the C5 position.

Deepening Theoretical Understanding of Electronic and Photophysical Properties

Computational chemistry offers a powerful lens to predict and understand the intrinsic properties of a molecule before extensive lab work is undertaken. For this compound, theoretical studies should include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's geometry, predict its vibrational frequencies (to compare with experimental IR spectra), and calculate electronic properties. researchgate.netresearchgate.net Key parameters to investigate include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential map, which reveals sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT): To understand its potential photophysical behavior, TD-DFT calculations can predict the UV-Visible absorption spectrum, helping to assign electronic transitions observed experimentally. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can provide a deeper understanding of the bonding characteristics within the molecule.

These computational studies will be invaluable for rationalizing experimental findings and for predicting the molecule's reactivity and potential for use in materials science. openaire.eumdpi.com

Exploration of New Application Domains

The well-documented bioactivity of the triphenylimidazole scaffold suggests that this compound is a promising candidate for a range of applications. ijirt.orgijrpr.com Future research should systematically screen the compound for:

Pharmacological Activity: Triphenylimidazole derivatives have shown significant potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. scispace.comresearchgate.netijirt.org The target compound should be evaluated against various cancer cell lines and screened for activity against bacterial and fungal pathogens. mdpi.comnih.gov The specific substitution pattern may lead to enhanced potency or novel mechanisms of action. For example, some tri-aryl imidazoles act as selective inhibitors of carbonic anhydrase, a target relevant to cancer. nih.gov

Materials Science: The lophine core is known for its chemiluminescence and is a component in photoinitiator systems. guidechem.com The electronic influence of the methoxy group and the altered steric profile could lead to novel photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials. nih.gov Other imidazole derivatives have been investigated as corrosion inhibitors and as components of liquid crystals. researchgate.netnih.gov

Synergistic Experimental and Computational Approaches

The most efficient and insightful path forward in studying this compound lies in a tightly integrated experimental and computational workflow. nih.govmdpi.comresearchgate.net This synergistic approach involves a continuous feedback loop:

Prediction: Computational studies (DFT, docking) can predict the most promising synthetic routes and potential biological activities. nih.govnih.gov

Synthesis & Characterization: The molecule is then synthesized and its structure is confirmed experimentally.

Testing: The compound is tested for the predicted activities (e.g., cytotoxicity, antimicrobial effects).

Validation & Refinement: Experimental results are used to validate and refine the computational models. For instance, experimental spectroscopic data can be compared with calculated spectra to confirm the accuracy of the theoretical model. researchgate.net

This iterative process accelerates discovery, reduces wasted resources, and provides a much deeper and more robust understanding of the structure-property-activity relationships of this unexplored molecule. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,5,5-triphenyl-4-methoxyimidazole and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted benzaldehydes with aminotriazoles or hydrazides in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, derivatives with methoxy groups are prepared by reacting 4-methoxyaniline with trimethoxybenzaldehyde in methanol, followed by isocyanide addition and reflux . Yield optimization (e.g., 51.9% for a structurally similar imidazole) often requires extended reaction times (8–18 hours) and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). For example, imidazole C-H resonances appear as singlets near δ 7.8 ppm .
  • IR Spectroscopy : Confirms functional groups like C=O (if present, ~1660 cm⁻¹) and C-N bonds (~1350 cm⁻¹) .
  • HPLC : Validates purity (≥98% in some protocols) .
  • Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for analogous compounds) ensures crystallinity .

Q. How are substituent effects on imidazole reactivity evaluated?

Substituents (e.g., electron-withdrawing halogens or electron-donating methoxy groups) are systematically introduced via aldehyde or amine precursors. For example, replacing 4-methoxyphenyl with 4-chlorophenyl alters reaction kinetics and product stability, as seen in comparative studies of triazole-imidazole hybrids . Solvent polarity (DMF vs. ethanol) and catalysts (e.g., InCl₃ for thiol-alkylation) further modulate reactivity .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved?

  • Catalyst Screening : Transition metals (e.g., InCl₃) enhance thiol-alkylation efficiency from 65% to 75% in related imidazoles .
  • Solvent Optimization : Polar aprotic solvents like DMSO improve cyclization kinetics versus ethanol .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to <6 hours) for analogous triazole-imidazole hybrids .
  • Byproduct Mitigation : Sodium metabisulfite minimizes oxidation side products during benzimidazole synthesis .

Q. How should researchers address contradictions in reported biological activities of imidazole derivatives?

Discrepancies in antimicrobial or cytotoxic data often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus vs. tumor cell lines) .
  • Structural Analogues : Compare activities of 2,4,5-trisubstituted imidazoles versus 1,4,5-triphenyl variants to isolate substituent effects .
  • Computational Validation : Molecular docking (e.g., using AutoDock Vina) identifies binding affinities to targets like p38 MAP kinase, resolving conflicts between in vitro and in silico results .

Q. What computational strategies predict the physicochemical properties of this compound?

  • DFT Calculations : Optimize geometry and HOMO-LUMO gaps to correlate with spectroscopic data .
  • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using logP values (~3.5 for methoxy-substituted imidazoles) .
  • Docking Studies : Analyze interactions with biological targets (e.g., nitric oxide synthase) to prioritize derivatives for synthesis .

Q. What challenges arise in reproducing pharmacological studies of imidazole derivatives?

Key issues include:

  • Stereochemical Purity : Chiral centers in intermediates (e.g., ethyl carboxylates) require enantioselective synthesis to avoid activity variability .
  • Sample Crystallization : Slow cooling (0°C overnight) ensures consistent crystal forms, as rapid precipitation may trap impurities .
  • Biological Replicates : Use ≥3 independent assays to account for batch-to-batch variability in cytotoxicity testing .

Notes

  • Always verify purity via orthogonal methods (e.g., NMR + HPLC) to resolve contradictions .
  • Advanced questions emphasize mechanistic insights (e.g., catalyst roles) over descriptive answers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.